[(1E)-3-methyl-1,3-butadienyl]benzene
Description
[(1E)-3-Methyl-1,3-butadienyl]benzene is an aromatic compound featuring a benzene ring substituted with a conjugated 1,3-butadienyl group in the (1E)-configuration, where the double bonds are in a trans arrangement. The 3-methyl substituent on the diene moiety introduces steric and electronic effects that influence its reactivity and physical properties.
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(1E)-3-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-10(2)8-9-11-6-4-3-5-7-11/h3-9H,1H2,2H3/b9-8+ |
InChI Key |
ACRSJMISSHCALU-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=C)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane, 5,5-Dimethyl-4-(3-methyl-1,3-butadienyl)
- Structure : A spirocyclic ether derivative containing the 3-methyl-1,3-butadienyl group. The diene is part of a rigid spiro system, unlike the free diene in [(1E)-3-methyl-1,3-butadienyl]benzene.
- Properties : Reported at 0.38% abundance in a mixture (RT 12.728 min), indicating moderate volatility compared to simpler aromatic aldehydes like benzaldehyde (RT 7.917 min) .
- Reactivity : The spiro structure likely restricts conjugation with the benzene ring, reducing its utility in extended π-system reactions compared to the unconstrained this compound.
Benzene, [(1E)-1-Methyl-1-propenyl]- (CAS 768-00-3)
- Structure : Features a benzene ring attached to a 1-methyl-1-propenyl group (C=C-CH(CH₃)) in the E-configuration.
- Key Differences : The propenyl group lacks the extended conjugation of the butadienyl substituent, resulting in reduced resonance stabilization and altered reactivity in Diels-Alder or electrophilic substitution reactions .
Ethylmethylbenzene Derivatives
- Benzene, (1-ethyloctyl)- (CAS 4621-36-7): A long-chain alkylbenzene.
- Comparison : These compounds lack conjugated dienes, making them less reactive in cycloaddition or polymerization compared to this compound. Their higher molecular weights correlate with lower volatility (e.g., ethylmethylbenzene derivatives in sediment samples, 78780 code ).
Benzaldehyde and Related Aromatics
- Benzaldehyde (RT 7.917 min, 0.35% abundance): A benchmark aromatic aldehyde with high volatility and reactivity in nucleophilic additions. The absence of a diene group limits its utility in reactions requiring conjugated systems .
Q & A
Q. How does the 3-methyl-1,3-butadienyl moiety influence bioactivity in natural products?
- Methodology : Isolate compounds like marmelolactone B (CAS 113472-20-1) from Cydonia oblonga and test for antimicrobial activity (MIC assays). SAR studies compare analogs with/without the dienyl group. Molecular docking (AutoDock Vina) identifies binding interactions with target enzymes (e.g., CYP450) .
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